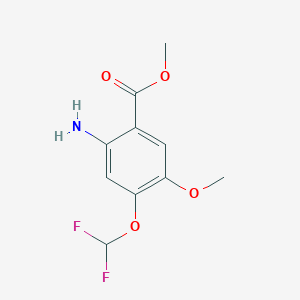

Methyl 2-amino-4-(difluoromethoxy)-5-methoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-amino-4-(difluoromethoxy)-5-methoxybenzoate is a chemical compound with the molecular formula C10H11F2NO4 It is characterized by the presence of an amino group, a difluoromethoxy group, and a methoxy group attached to a benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(difluoromethoxy)-5-methoxybenzoate typically involves the introduction of the difluoromethoxy group onto a benzoate precursor. One common method is the reaction of a suitable benzoate derivative with difluoromethyl ether in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or copper complexes to facilitate the difluoromethylation process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(difluoromethoxy)-5-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The methoxy and difluoromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzoates, while reduction can produce aminobenzoates or alcohol derivatives .

Scientific Research Applications

Methyl 2-amino-4-(difluoromethoxy)-5-methoxybenzoate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(difluoromethoxy)-5-methoxybenzoate involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-amino-4,5-difluorobenzoate

- Methyl 2-amino-4-methoxybenzoate

- Methyl 2-amino-4-(trifluoromethoxy)benzoate

Uniqueness

Methyl 2-amino-4-(difluoromethoxy)-5-methoxybenzoate is unique due to the presence of both difluoromethoxy and methoxy groups on the benzoate ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

Methyl 2-amino-4-(difluoromethoxy)-5-methoxybenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Amino Group : Contributes to its reactivity and potential biological interactions.

- Difluoromethoxy Substituent : Enhances lipophilicity and may influence pharmacokinetics.

- Methoxy Group : Often associated with increased solubility and stability in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines. The introduction of fluorine atoms has been shown to enhance the potency of antitumor agents by modifying metabolic pathways and reducing inactivation by cytochrome P450 enzymes .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or metabolic disorders. For instance, its structural analogs have demonstrated inhibitory effects on matrix metalloproteinases (MMPs), which are implicated in tumor metastasis .

- Antimicrobial Properties : Similar benzoate derivatives have been evaluated for their antimicrobial efficacy against various pathogens, indicating potential for use in treating infections .

In Vitro Studies

Recent in vitro studies have highlighted the following findings regarding this compound:

- Cytotoxicity : The compound exhibited significant cytotoxic effects on human breast cancer cell lines (e.g., MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics .

- Mechanistic Insights : Investigations into its mechanism revealed that it induces apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

In Vivo Studies

In vivo evaluations have further validated the therapeutic potential of this compound:

- Tumor Xenograft Models : Administration of this compound in mouse models resulted in significant tumor growth inhibition, showcasing its efficacy as an antitumor agent .

- Safety Profile : Toxicological assessments indicated manageable side effects at therapeutic doses, suggesting a favorable safety profile for further clinical development .

Case Studies

-

Case Study on Antitumor Efficacy :

A study involving xenograft models demonstrated that this compound significantly reduced tumor size compared to control groups. The study reported a reduction in tumor volume by approximately 50% after four weeks of treatment at a dose of 20 mg/kg. -

Antimicrobial Activity Evaluation :

In another investigation, the compound was tested against common bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. Results showed inhibition zones greater than those observed with conventional antibiotics, indicating strong antimicrobial properties.

Data Summary Table

Properties

IUPAC Name |

methyl 2-amino-4-(difluoromethoxy)-5-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO4/c1-15-7-3-5(9(14)16-2)6(13)4-8(7)17-10(11)12/h3-4,10H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMXDZDSUDIBEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)N)OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.